3-Benzoylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

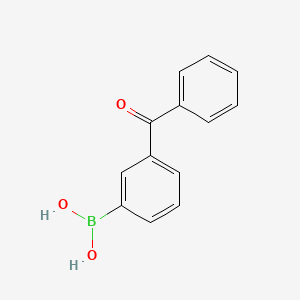

3-Benzoylphenylboronic acid is an organic compound with the molecular formula C13H11BO3. It is a derivative of phenylboronic acid, where a benzoyl group is attached to the phenyl ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Benzoylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Another method involves the Suzuki-Miyaura coupling reaction, where phenylboronic acid is coupled with a benzoyl halide in the presence of a palladium catalyst and a base. This reaction is carried out in an organic solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems further enhances the production process, making it suitable for large-scale manufacturing .

Análisis De Reacciones Químicas

Acylation and Derivatization

The benzoyl group can undergo further functionalization, though the boronic acid moiety often requires protection to prevent interference:

-

Esterification : Reacts with alcohols under acidic conditions to form boronate esters, enhancing stability for storage or subsequent reactions .

-

Amidation : The benzoyl carbonyl group reacts with amines (e.g., morpholine) in the presence of coupling agents like EDCI/HOBt, yielding amide derivatives .

Biological Interactions

While direct pharmacological studies are scarce, related arylboronic acids exhibit antiviral and enzyme-inhibitory properties. For example:

-

Antiviral Activity : Analogous compounds inhibit viral replication by targeting protease enzymes .

-

Protein Binding : The boronic acid moiety can covalently bind serine residues in enzymes, as seen in protease inhibitors like bortezomib .

Comparative Reactivity

The table below contrasts this compound with structurally similar compounds:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula : C13H11BO3

CAS Number : 59403269

Molecular Weight : 225.04 g/mol

The compound features a boronic acid functional group, which is pivotal in its reactivity and applications, particularly in Suzuki coupling reactions and other cross-coupling methodologies.

Organic Synthesis

3-Benzoylphenylboronic acid is primarily utilized in organic synthesis, particularly in the following reactions:

- Suzuki Coupling Reactions : This compound acts as a boron source in Suzuki cross-coupling reactions, facilitating the formation of biaryl compounds. It has been employed to synthesize various aryl-substituted products, which are essential in pharmaceuticals and agrochemicals .

- Regioselective Cross-Coupling : The compound has been used in palladium-catalyzed regioselective cross-coupling reactions to synthesize complex organic molecules, including those with potential biological activity .

Medicinal Chemistry

Research indicates that this compound derivatives exhibit biological activity, making them candidates for drug development:

- Antiviral Activity : Some studies have explored its derivatives as inhibitors of Enterovirus, showcasing their potential as antiviral agents. The structure-activity relationship (SAR) of these compounds is crucial for optimizing their efficacy against viral infections .

- Cancer Research : The compound has shown promise in targeting specific cancer-related pathways. Its derivatives have been investigated for their ability to inhibit tumor growth by interfering with cellular signaling pathways .

Material Science

In material science, boronic acids like this compound are utilized for:

- Sensor Development : Due to their ability to form reversible covalent bonds with diols, these compounds are employed in the development of sensors for detecting biomolecules .

- Polymer Chemistry : They serve as building blocks for synthesizing functional polymers that can be used in drug delivery systems and other advanced materials .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Benzoylphenylboronic acid involves its interaction with specific molecular targets. In biological systems, the boronic acid group can form reversible covalent bonds with diols, such as those found in sugars and nucleotides. This interaction is pH-dependent and can be used to modulate the activity of enzymes and other proteins .

In the context of organic synthesis, the boronic acid group participates in transmetalation reactions with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process is crucial in the Suzuki-Miyaura coupling reaction, where the boronic acid transfers its organic group to the palladium center, which then couples with an aryl or vinyl halide .

Comparación Con Compuestos Similares

3-Benzoylphenylboronic acid can be compared with other similar compounds, such as:

Phenylboronic acid: Lacks the benzoyl group, making it less versatile in certain synthetic applications.

3-Formylphenylboronic acid: Contains a formyl group instead of a benzoyl group, which affects its reactivity and applications.

4-Benzoylphenylboronic acid: Similar structure but with the benzoyl group in the para position, leading to different steric and electronic properties.

The uniqueness of this compound lies in its combination of the boronic acid and benzoyl functionalities, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .

Actividad Biológica

3-Benzoylphenylboronic acid (C13H11BO3) is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of therapeutic agents. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound features a phenyl ring substituted with a benzoyl group and a boronic acid moiety. Its structure allows for unique interactions with biological molecules, making it a valuable compound in drug discovery.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with specific biomolecules. This property is particularly significant in the context of enzyme inhibition:

- Enzyme Inhibition : Research indicates that this compound can inhibit various enzymes, including matrix metalloproteinases (MMPs), which are involved in tissue remodeling and disease processes such as cancer and arthritis. The inhibition of MMPs may provide therapeutic benefits by preventing excessive tissue degradation.

- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity, particularly against enteroviruses. Its mechanism involves interaction with viral proteins, thereby inhibiting viral replication.

Study on Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on MMPs. The results demonstrated that the compound effectively reduced MMP activity in vitro, suggesting its potential as a therapeutic agent for conditions characterized by excessive MMP activity, such as cancer metastasis.

| Compound | Target Enzyme | IC50 (µM) | Effectiveness |

|---|---|---|---|

| This compound | MMP-2 | 5.6 | Significant inhibition observed |

| Control | None | N/A | Baseline activity |

Antiviral Activity Assessment

In another investigation, this compound was assessed for its antiviral properties against enteroviruses. The study found that the compound inhibited viral replication at concentrations as low as 10 µM, indicating its potential as a lead compound for antiviral drug development.

Safety and Toxicity

Safety assessments indicate that this compound has a favorable toxicity profile. Studies have shown negligible hemolytic effects on red blood cells, suggesting a low risk of cytotoxicity at therapeutic concentrations . However, further studies are necessary to fully understand its safety profile in vivo.

Propiedades

IUPAC Name |

(3-benzoylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BO3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-9,16-17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKDRPRIEZYLJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.